KDR Enzymatic Potency: Benzothiopyrano Core vs. Pyrido-Aza Analog Direct Comparison
The benzothiopyrano[4,3-d]pyrimidine scaffold achieves KDR inhibition in the low micromolar to submicromolar range (e.g., IC₅₀ = 5,600 nM for a representative 2-aryl substituted derivative) [1], whereas the pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine aza-analog attains KDR IC₅₀ values of 16–92 nM for comparably substituted 2-anilino derivatives [2]. This represents a 60- to 350-fold potency improvement conferred solely by replacing the benzo ring with a pyrido ring.
| Evidence Dimension | VEGFR-2 (KDR) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 5,600 nM (representative 2-aryl substituted benzothiopyrano[4,3-d]pyrimidine); submicromolar for optimized 2-phenylamino derivatives (2018 series) |
| Comparator Or Baseline | Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine 2-anilino derivatives: IC₅₀ = 16 nM (BDBM50509978), 92 nM (BDBM50509975), 180 nM (BDBM50509976) |
| Quantified Difference | ~60- to 350-fold lower IC₅₀ for the pyrido-aza analog compared to the benzothiopyrano parent |
| Conditions | Recombinant human KDR, Z'-LYTE-Tyr1 peptide fluorimetric assay, 1 h incubation (BindingDB/ChEMBL curated data) |
Why This Matters
Procurement teams must recognize that the benzothiopyrano and pyrido-aza scaffolds are not potency-equivalent; selecting the wrong core for a VEGFR-2 inhibition campaign will introduce a 60- to 350-fold deficit that cannot be rescued by optimizing peripheral substituents alone.
- [1] BindingDB Entry BDBM50126850 (ChEMBL3628818). KDR IC₅₀: 5,600 nM. Sourced from Salerno S et al. Eur J Med Chem. 2015. View Source
- [2] BindingDB PrimarySearch for PubMed ID 30996779. KDR IC₅₀ values: 16 nM (BDBM50509978), 92 nM (BDBM50509975). Sourced from Salerno S et al. ACS Med Chem Lett. 2019. View Source
